molecular formula C13H15BrO3 B1325855 Ethyl 5-(3-bromophenyl)-5-oxovalerate CAS No. 898792-69-3

Ethyl 5-(3-bromophenyl)-5-oxovalerate

Cat. No.: B1325855
CAS No.: 898792-69-3
M. Wt: 299.16 g/mol
InChI Key: FLIAHYCARFMIMB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group attached to a valerate ester. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-bromophenyl)-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-(3-bromophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 3-bromophenylboronic acid is coupled with ethyl 5-oxovalerate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. Additionally, the use of automated systems for reagent addition and product separation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromophenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group in the valerate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of substituted phenyl esters.

    Reduction: Formation of 5-(3-bromophenyl)-5-hydroxyvalerate.

    Oxidation: Formation of 5-(3-bromophenyl)-5-oxovaleric acid.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromophenyl)-5-oxovalerate depends on its specific application. In chemical reactions, the bromine atom and the ester group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction under appropriate conditions.

Comparison with Similar Compounds

Ethyl 5-(3-bromophenyl)-5-oxovalerate can be compared with other similar compounds such as:

    Ethyl 5-(4-bromophenyl)-5-oxovalerate: Similar structure but with the bromine atom in the para position, which can affect the compound’s reactivity and properties.

    Ethyl 5-(3-chlorophenyl)-5-oxovalerate:

    Ethyl 5-(3-bromophenyl)-5-hydroxyvalerate: A reduced form of the ester, which can have different chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(3-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIAHYCARFMIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645511
Record name Ethyl 5-(3-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-69-3
Record name Ethyl 3-bromo-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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